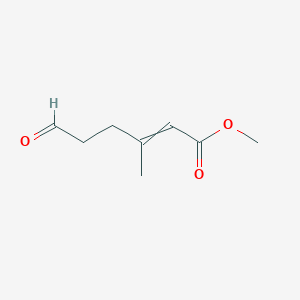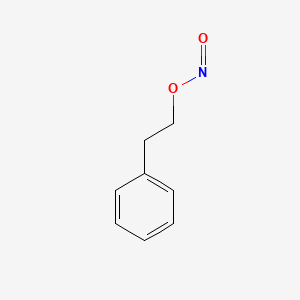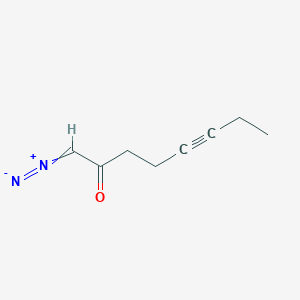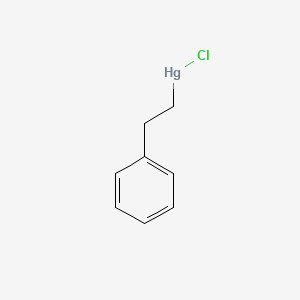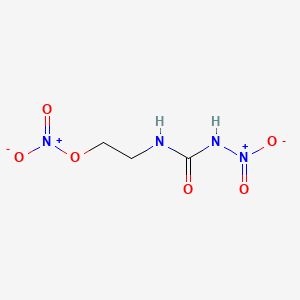![molecular formula C20H24N2O4S B14694409 Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-74-0](/img/structure/B14694409.png)
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a compound that belongs to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(cyclohexylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclohexylsulfamoyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Lacks the cyclohexylsulfamoyl group, making it less specific in its interactions.
Phenyl carbamate: Similar structure but without the benzyl group, leading to different reactivity and applications.
Cyclohexylsulfamoyl phenyl carbamate: Similar but lacks the benzyl group, affecting its overall properties.
Uniqueness: Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications where selective modification of biological targets is required.
Propriétés
Numéro CAS |
35819-74-0 |
|---|---|
Formule moléculaire |
C20H24N2O4S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
benzyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H24N2O4S/c23-20(26-15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)27(24,25)22-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,22H,2,5-6,9-10,15H2,(H,21,23) |
Clé InChI |
NMHJRQVANBOHJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


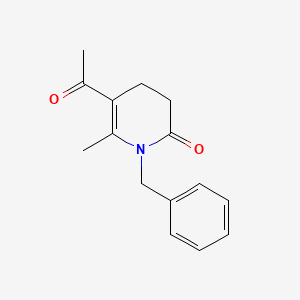
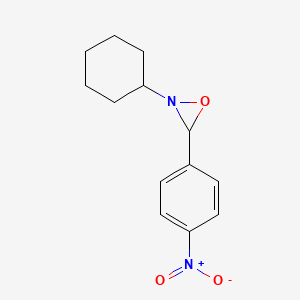
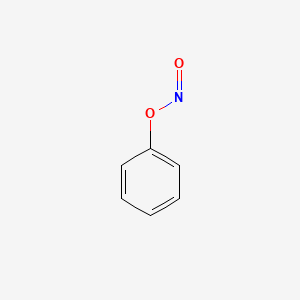
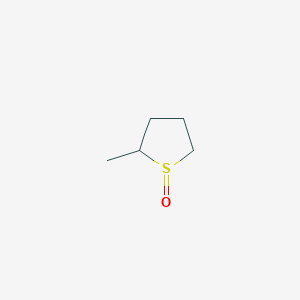
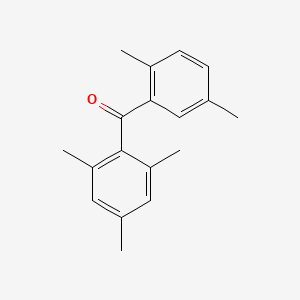
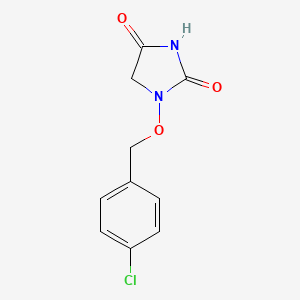
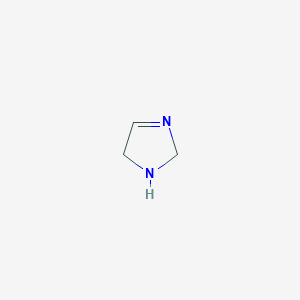
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
